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Compound of Interest

Compound Name: 2-Iodo-N-phenylaniline

CAS No.: 61613-21-6

Cat. No.: B1626828

Get Quote

Prepared by: Gemini, Senior Application Scientist

Introduction
2-Iodo-N-phenylaniline is a halogenated aromatic amine, a structural motif that serves as a

versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced

materials. Its utility in synthetic chemistry, particularly in cross-coupling reactions, necessitates

unambiguous structural confirmation and purity assessment. This technical guide provides an

in-depth exploration of the primary spectroscopic techniques used to characterize 2-Iodo-N-
phenylaniline: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS).

This document is structured to provide not only the spectral data but also the underlying

scientific principles and practical experimental protocols. The aim is to equip researchers,

scientists, and drug development professionals with a comprehensive framework for the robust

and reliable analysis of this compound.
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IUPAC Name: 2-Iodo-N-phenylaniline

Molecular Formula: C₁₂H₁₀IN

Molecular Weight: 295.12 g/mol

SMILES: C1=CC=C(C=C1)NC2=CC=CC=C2I

Below is the annotated molecular structure of 2-Iodo-N-phenylaniline, which will be

referenced throughout the data interpretation sections.

Caption: Labeled structure of 2-Iodo-N-phenylaniline.

Overall Analytical Workflow
The comprehensive characterization of 2-Iodo-N-phenylaniline relies on a synergistic

workflow where each spectroscopic technique provides complementary information. NMR

spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key

functional groups, and mass spectrometry confirms the elemental composition and molecular

weight.
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Caption: General workflow for the spectroscopic analysis of 2-Iodo-N-phenylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis
NMR spectroscopy is the most powerful technique for determining the precise molecular

structure of an organic compound in solution. ¹H NMR provides information on the number,

environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.

For 2-Iodo-N-phenylaniline, NMR is essential for confirming the substitution pattern on both

aromatic rings and the integrity of the amine linker.

Experimental Protocol
This protocol is designed to yield high-resolution spectra suitable for unambiguous structural

assignment.

Sample Preparation: Accurately weigh 10-20 mg of the 2-Iodo-N-phenylaniline sample and

dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is

standard as it is an excellent solvent for this compound and its residual solvent peak is well-

characterized.[1]

Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer for data acquisition.

Higher field strengths provide better signal dispersion, which is crucial for resolving the

complex aromatic region of the spectrum.[1]

¹H NMR Acquisition:

Experiment: Standard single-pulse experiment.

Spectral Width: ~16 ppm, centered around 6 ppm.

Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.[1]

Reference: The residual CHCl₃ peak at 7.26 ppm is used for spectral calibration.[2]

¹³C NMR Acquisition:
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Experiment: Proton-decoupled pulse program (e.g., zgpg30). This removes C-H coupling,

simplifying the spectrum to single lines for each unique carbon atom.

Spectral Width: ~240 ppm.

Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural

abundance of the ¹³C isotope.

Reference: The CDCl₃ triplet centered at 77.16 ppm is used for spectral calibration.[1][2]

Data Interpretation and Analysis
The presence of an electron-withdrawing iodine atom and an electron-donating amine group

creates a distinct chemical shift pattern. The data presented below is based on literature

values.[2]

¹H NMR (400 MHz, CDCl₃):

The spectrum is characterized by a broad singlet for the N-H proton and a series of multiplets

in the aromatic region.

δ 7.78 (d, J = 7.6 Hz, 1H): This downfield doublet corresponds to the proton at the C6

position. Its significant downfield shift is due to the deshielding effect of the adjacent

electronegative iodine atom.

δ 7.32-7.30 (m, 2H): This multiplet arises from the protons on the N-phenyl ring, likely the

ortho-protons (C2'/C6').

δ 7.21-7.20 (m, 2H): This multiplet corresponds to the meta-protons (C3'/C5') of the N-phenyl

ring.

δ 7.15-7.13 (m, 2H): This multiplet likely includes the para-proton (C4') of the N-phenyl ring

and the proton at the C4 position of the iodo-substituted ring.

δ 7.04 (td, 1H): A triplet of doublets, characteristic of the proton at the C5 position.

δ 6.65-6.61 (m, 1H): This upfield multiplet corresponds to the proton at the C3 position,

which is ortho to the electron-donating amine group.
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δ 5.92 (s, 1H): A broad singlet characteristic of the secondary amine (N-H) proton.

¹³C NMR (100 MHz, CDCl₃):

The proton-decoupled ¹³C spectrum shows ten distinct signals, consistent with the twelve

carbon atoms of the molecule having some symmetry or overlapping signals.

δ 144.1, 142.1, 139.7: These downfield signals correspond to the quaternary carbons

attached to nitrogen (C1, C1') and the carbon bearing the iodine atom (C2), which are

significantly influenced by their heteroatom substituents.

δ 129.6, 129.2: These signals are in the typical range for aromatic C-H carbons and are

assigned to the carbons of the N-phenyl ring and the iodo-substituted ring.

δ 122.7, 122.1, 120.1, 116.0: These signals also correspond to the remaining C-H carbons in

the aromatic systems.

δ 88.9: This highly upfield-shifted signal is characteristic of the carbon atom directly bonded

to the heavy iodine atom (C2), a phenomenon known as the "heavy atom effect".[2]

Data Summary Table: NMR
Technique Parameter Observed Data (in CDCl₃)[2]

¹H NMR Chemical Shifts (δ, ppm)

7.78, 7.32-7.30, 7.21-7.20,

7.15-7.13, 7.04, 6.65-6.61,

5.92

¹³C NMR Chemical Shifts (δ, ppm)

144.1, 142.1, 139.7, 129.6,

129.2, 122.7, 122.1, 120.1,

116.0, 88.9

Infrared (IR) Spectroscopy
Theoretical Basis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of its chemical bonds. It is an excellent tool for identifying the presence of

specific functional groups. For 2-Iodo-N-phenylaniline, IR spectroscopy is used to confirm the
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presence of the N-H bond of the secondary amine, the aromatic C-H bonds, and the C=C

bonds within the aromatic rings.

Experimental Protocol
The following protocol ensures a high-quality spectrum for functional group analysis.

Sample Preparation:

KBr Pellet Method (for solids): Grind a small amount of the sample (1-2 mg) with dry

potassium bromide (KBr) powder (~100 mg). Press the mixture into a thin, transparent

disk using a hydraulic press. This method minimizes interference from solvents.[1]

Thin Film Method (if sample is an oil or low-melting solid): Place a small drop of the liquid

or molten sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet

to subtract atmospheric and instrumental interferences.

Record the sample spectrum over a range of 4000–400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.[1]

Data Interpretation and Analysis
The IR spectrum of 2-Iodo-N-phenylaniline is expected to show the following characteristic

absorption bands.

~3400 cm⁻¹ (N-H Stretch): A single, relatively sharp peak in this region is the hallmark of a

secondary amine N-H stretching vibration.[1] Its position and sharpness can be influenced by

hydrogen bonding.

~3050 cm⁻¹ (Aromatic C-H Stretch): Absorptions appearing just above 3000 cm⁻¹ are

characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the
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aromatic nature of the rings.[1]

~1600 cm⁻¹ and ~1500 cm⁻¹ (C=C Ring Stretch): Two or more sharp bands in this region are

due to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

These are highly characteristic of aromatic compounds.

~1300 cm⁻¹ (C-N Stretch): The stretching vibration for the aromatic amine C-N bond typically

appears in this region.

~750 cm⁻¹ (C-H Out-of-Plane Bending): A strong absorption in this region often indicates the

substitution pattern on an aromatic ring. For a 1,2-disubstituted (ortho) ring, a strong band is

expected around 750 cm⁻¹.

Below 700 cm⁻¹ (C-I Stretch): The carbon-iodine bond stretch is expected to appear at low

frequencies, typically in the range of 600-500 cm⁻¹, though it can sometimes be difficult to

observe.[1]

Data Summary Table: IR
Vibrational Mode

Expected Absorption Range

(cm⁻¹)
Structural Significance

N-H Stretch ~3400 Confirms secondary amine

Aromatic C-H Stretch ~3050 Confirms aromatic rings

C=C Ring Stretch ~1600, ~1500 Confirms aromatic rings

C-N Stretch ~1300 Aromatic amine linkage

C-I Stretch < 700 Presence of iodo-substituent

Mass Spectrometry (MS)
Theoretical Basis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass

measurement, allowing for the determination of a molecule's elemental formula. Electrospray

Ionization (ESI) is a "soft" ionization technique that typically produces the protonated molecular
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ion [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight of 2-
Iodo-N-phenylaniline.[3]

Experimental Protocol
This protocol is designed for accurate mass determination using ESI-MS.

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol or acetonitrile. The solvent should be of high purity to avoid extraneous

peaks.[3]

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source, such as a Time-of-Flight (TOF) or Orbitrap analyzer, capable of high resolution.

Infusion: Introduce the sample solution into the ESI source via direct infusion with a syringe

pump at a low flow rate (e.g., 5-10 µL/min).[3]

MS Parameters:

Ionization Mode: Operate the mass spectrometer in positive ion mode to detect the

protonated molecule, [M+H]⁺.

Mass Range: Scan a mass range that includes the expected m/z of the target ion (e.g.,

100-500 m/z).

Calibration: Ensure the instrument is properly calibrated with a known standard to achieve

high mass accuracy.

Data Interpretation and Analysis
The primary goal is to identify the molecular ion peak and confirm its mass and elemental

composition.

Molecular Ion Peak [M+H]⁺: For 2-Iodo-N-phenylaniline (C₁₂H₁₀IN), the expected

monoisotopic mass is 294.9858 Da. The ESI mass spectrum should show a prominent peak

for the protonated molecule [M+H]⁺ at an m/z of approximately 295.9931.
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High-Resolution Data: HRMS provides an exact mass measurement. A literature report

found the [M+H]⁺ ion at m/z 295.9927, which is in excellent agreement with the calculated

value of 295.9936 for [C₁₂H₁₁IN]⁺.[2] This level of accuracy confirms the elemental formula

and rules out other potential structures with the same nominal mass.

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so the characteristic isotopic pattern will be

dominated by the contribution from ¹³C. The M+1 peak (due to the presence of one ¹³C atom)

should have an intensity of approximately 13.2% relative to the monoisotopic M peak (12

carbons x 1.1% natural abundance).

Data Summary Table: MS
Technique Parameter Value

HRMS (ESI) Molecular Formula C₁₂H₁₀IN

Calculated m/z for [C₁₂H₁₁IN]⁺ 295.9936[2]

Found m/z for [C₁₂H₁₁IN]⁺ 295.9927[2]

Conclusion
The structural elucidation of 2-Iodo-N-phenylaniline is definitively achieved through the

combined application of NMR, IR, and mass spectrometry. NMR spectroscopy provides an

unambiguous map of the carbon-hydrogen framework and confirms the ortho-iodo substitution

pattern. IR spectroscopy validates the presence of the key secondary amine and aromatic

functional groups. Finally, high-resolution mass spectrometry confirms the correct elemental

composition and molecular weight with high precision. The protocols and interpretive

frameworks presented in this guide offer a robust system for the comprehensive

characterization and quality control of this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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